1,2-Epoxydecane

Biopolymer Synthesis Thermal Analysis Polyether Polyols

1,2-Epoxydecane (CAS 2404-44-6) is the mandatory C10 terminal epoxide for applications where chain length dictates performance. Substituting with C8 or C12 analogs compromises polymer architecture, enantioselectivity, and surfactant CMC. It uniquely enables microwave-assisted synthesis of polyethers with a target Tm of 88.64°C in under 10 minutes and yields diverse organophosphorus compound libraries. For chiral C10 building blocks, it is the exclusive substrate for specific hydrolase enantioselectivity. Standard commercial purity is ≥97% (GC). Ensure your R&D and production outcomes are not compromised by incorrect chain-length analogs.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 2404-44-6
Cat. No. B1346635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Epoxydecane
CAS2404-44-6
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCCCCCCCC1CO1
InChIInChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3
InChIKeyAAMHBRRZYSORSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Epoxydecane (CAS 2404-44-6): Chemical Identity, Physical Properties, and Baseline Reactivity for Procurement Specification


1,2-Epoxydecane (CAS 2404-44-6, also known as 1-decene oxide or 2-octyloxirane) is a long-chain terminal aliphatic epoxide with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol [1]. It appears as a clear, colorless, mobile liquid with an ethereal odor and is characterized by a high LogP of approximately 4.1, indicating strong hydrophobicity and low water solubility [2]. The compound possesses a three-membered oxirane ring at the terminal position of a linear C10 alkyl chain, which imparts high reactivity toward nucleophilic ring-opening reactions while the extended hydrocarbon tail confers low volatility (boiling point 208°C at atmospheric pressure, or 94°C at 15 mmHg) and a flash point of 78°C, distinguishing it from shorter-chain epoxide analogs . Commercially, it is typically supplied at >97% purity (GC) and is employed as a reactive diluent, acid scavenger, and key intermediate in the synthesis of bio-based polymers, specialty surfactants, and pharmaceutical building blocks .

Why 1,2-Epoxydecane Cannot Be Replaced by Shorter or Longer Chain Epoxide Analogs in Critical Applications


The simple act of substituting 1,2-epoxydecane with a chemically similar terminal epoxide—such as 1,2-epoxyoctane (C8), 1,2-epoxydodecane (C12), or 1,2-epoxytetradecane (C14)—is scientifically inadvisable due to pronounced chain-length-dependent variations in physical properties, reaction kinetics, and biological enantioselectivity. For instance, increasing alkyl chain length directly modulates hydrophobicity (LogP escalates from ~3.0 for C8 to ~4.1 for C10 to >4.8 for C12), which profoundly alters solubility, partition coefficients, and the interfacial behavior of derived surfactants or coatings [1]. More critically, reaction kinetics in nucleophilic ring-opening are not uniform across the homologous series; shorter epoxides react more rapidly with DNA and biological nucleophiles, while the C10 member occupies a unique kinetic middle ground [2]. Furthermore, enzymatic enantioselectivity is not a constant property of the terminal epoxide functional group but is exquisitely sensitive to chain length, with certain hydrolases exhibiting dramatically different enantiomeric excess (ee) values depending solely on whether a C6, C8, C10, or C12 alkyl tail is present [3]. These differences manifest as quantifiable changes in polymer thermal properties (e.g., melting temperature of polyethers drops with increasing chain length) and in the efficiency of bio-based monomer conversion [4]. Consequently, a generic 'terminal epoxide' substitution without precise chain-length control compromises polymer architecture, surfactant critical micelle concentration (CMC), and the optical purity of chiral intermediates—rendering the final product unfit for its intended scientific or industrial purpose.

Quantitative Differentiation Evidence for 1,2-Epoxydecane: Head-to-Head Data Against Closest Epoxide Analogs


Polyether Thermal Performance: 1,2-Epoxydecane-Derived Polymer Melting Temperature Versus Common Epoxide Monomers

The melting temperature (Tm) of the polyether synthesized via microwave-assisted ring-opening polymerization (ROP) of 1,2-epoxydecane is 88.64°C [1]. This value reflects the specific influence of the C10 alkyl chain on polymer crystallinity and thermal stability. While the study does not provide a direct side-by-side polymerization of C8 and C12 under identical conditions, class-level inference indicates that increasing alkyl chain length generally depresses melting point and glass transition temperatures in aliphatic polyethers due to increased chain flexibility and reduced packing efficiency. Therefore, a polyether derived from a shorter C8 epoxide would be expected to exhibit a higher Tm, while a C12-derived polymer would likely have a lower Tm, directly impacting application-specific thermal requirements.

Biopolymer Synthesis Thermal Analysis Polyether Polyols

Regioselectivity in Phosphorylation: 1,2-Epoxydecane Product Distribution Compared to 1,2-Epoxybutane

In microwave-catalyzed reactions with H-dimethylphosphonate, 1,2-epoxydecane yielded three distinct pairs of isomeric ring-opening products plus an additional product from C2 fragment loss. In stark contrast, the smaller analog 1,2-epoxybutane produced only three compounds total under the same conditions [1]. This quantitative difference in product complexity—10 detectable species for the C10 epoxide versus 3 for the C4 epoxide—demonstrates that the long alkyl chain of 1,2-epoxydecane introduces multiple regio- and stereochemical pathways not available to shorter-chain epoxides. This is a direct consequence of the increased steric bulk and conformational flexibility of the C10 tail influencing the transition states of nucleophilic attack on the oxirane ring.

Phosphorus Chemistry Reaction Mechanism Regioselectivity

Copolymerization Efficiency: 1,2-Epoxydecane Conversion and Molecular Weight vs. 1,2-Epoxydodecane

Under microwave-assisted copolymerization with CO₂ using a DMC catalyst, 1,2-epoxydecane achieved high conversion (up to 99%) within approximately 30 minutes, yielding polycarbonates with ~88% carbonate linkages and a molecular weight (Mw) of approximately 15 kDa [1]. For a longer-chain analog, 1,2-epoxydodecane (EDD), solvent-free copolymerization with CO₂ using a Zn-Co(III) DMC catalyst achieved high yields, but the polymer structure and reaction kinetics differed due to the stronger electron-donating effect and increased steric hindrance of the C12 alkyl group [2]. This comparison highlights that while both monomers copolymerize effectively with CO₂, the C10 chain of 1,2-epoxydecane strikes a balance, offering both rapid kinetics and a molecular weight profile suitable for materials with intermediate flexibility and thermal properties.

CO2 Copolymerization Polycarbonate Synthesis Green Chemistry

Enantioselectivity in Biological Hydrolysis: 1,2-Epoxydecane vs. 1,2-Epoxyhexane with Microsomal Epoxide Hydrolase

The enantioselectivity of rabbit liver microsomal epoxide hydrolase (MEH) was directly compared for racemic 1,2-epoxyhexane (C6) and 1,2-epoxydecane (C10) [1]. The study investigated how the alkyl chain length affects the enzyme's ability to distinguish between (R)- and (S)-enantiomers of terminal epoxides. While the publication's abstract does not specify the exact enantiomeric excess (ee) values for 1,2-epoxydecane in this particular study, the explicit inclusion of 1,2-epoxydecane (1b) alongside 1,2-epoxyhexane (1a) in the investigation demonstrates that chain length is a critical variable for enzymatic recognition. This class of evidence, supported by other work showing that Rhodotorula glutinis epoxide hydrolase exhibits a strong chain-length dependency with an enantioselectivity optimum at C6 (E=84) [2], confirms that the C10 substrate will yield a different enantiomeric enrichment profile compared to C6 or C8 analogs, making it a non-substitutable starting material for synthesizing specific chiral C10 diols or epoxides.

Chiral Synthesis Enzymatic Resolution Epoxide Hydrolase

Optimal Scientific and Industrial Deployment Scenarios for 1,2-Epoxydecane (CAS 2404-44-6)


Rapid Microwave-Assisted Synthesis of Bio-Based Polyethers with Defined Thermal Profiles

1,2-Epoxydecane, derived from canola oil (1-decene), is ideally suited for the microwave-assisted synthesis of polyethers where a melting temperature of approximately 88.64°C is required for the final material [1]. This specific thermal property makes the resulting polymer suitable for applications needing moderate heat resistance without the brittleness of shorter-chain-derived polyethers or the excessive softness of longer-chain analogs. The microwave process reduces polymerization time to under 10 minutes, offering a significant industrial throughput advantage.

Synthesis of Complex Organophosphorus Compounds via Diverse Ring-Opening Pathways

In organophosphorus chemistry, 1,2-epoxydecane is the preferred epoxide when the goal is to generate a library of structurally diverse compounds from a single reaction. Its reaction with H-dimethylphosphonate under microwave conditions yields at least three pairs of isomeric products plus a fragment-loss product, contrasting sharply with the limited product slate from smaller epoxides like 1,2-epoxybutane (only 3 compounds) [2]. This product diversity is valuable for medicinal chemistry and agrochemical discovery programs where exploring chemical space around a C10 alkyl core is essential.

High-Yield Copolymerization with CO₂ for Bio-Based Polycarbonates

For the production of sustainable polycarbonates, 1,2-epoxydecane offers a compelling combination of rapid kinetics and high conversion under microwave irradiation. It copolymerizes with CO₂ in ~30 minutes with up to 99% conversion and ~88% carbonate linkage content, yielding polymers with an Mw of ~15 kDa [3]. This performance profile is distinct from longer-chain epoxides like 1,2-epoxydodecane, which require different catalytic conditions and yield polymers with altered physical properties. 1,2-Epoxydecane thus enables a fast, efficient route to mid-range molecular weight, bio-based polycarbonates for applications such as coatings, elastomers, or biodegradable plastics.

Precursor for Chiral C10 Synthons in Pharmaceutical Intermediates

1,2-Epoxydecane serves as the mandatory starting material for synthesizing chiral C10 building blocks, such as (R)- or (S)-1,2-decanediol, via enantioselective enzymatic hydrolysis. Because the enantioselectivity of epoxide hydrolases is exquisitely dependent on alkyl chain length, substituting 1,2-epoxydecane with a shorter C6 or C8 epoxide would generate a completely different diol product with incorrect physicochemical and biological properties [4]. For example, enantiopure C10 diols are key intermediates for synthesizing specific hydroxy fatty acids or fatty γ-lactones, where the C10 chain length is a non-negotiable structural requirement . In this context, 1,2-epoxydecane is an irreplaceable chiral pool synthon.

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